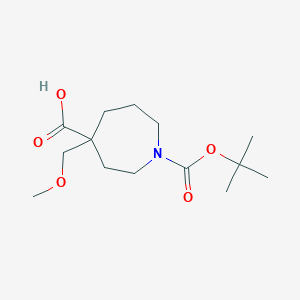

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is a derivative of azepane, which is a seven-membered heterocyclic compound containing a nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild acidic conditions. The methoxymethyl group is a substituent that can be involved in various chemical reactions, particularly as a protecting group for alcohols or as a leaving group in nucleophilic substitutions.

Synthesis Analysis

The synthesis of related azepane derivatives has been reported in the literature. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the ability to control stereochemistry and obtain pure cis or trans acids through reaction condition adjustments and optical resolution . These methods could potentially be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by the presence of a seven-membered ring which can influence the compound's reactivity and physical properties. The stereoisomers of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, have been synthesized, indicating the importance of stereochemistry in these molecules . Ab initio calculations have been used to explain cis selectivity in the synthesis of these compounds, which could also be relevant for understanding the molecular structure of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid .

Chemical Reactions Analysis

Azepane derivatives can participate in various chemical reactions. The tert-butoxycarbonyl group is particularly useful as a protecting group for amines and can be removed under acidic conditions. The methoxymethyl group can act as a protecting group for alcohols or as a leaving group in nucleophilic substitutions. For example, N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized and used as a handle in solid-phase synthesis of peptide alpha-carboxamides, demonstrating the versatility of the Boc group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid would be influenced by its functional groups and molecular structure. The Boc group is known for its stability, which could impart resistance to certain conditions, while the methoxymethyl group could affect the compound's solubility and reactivity. The seven-membered azepane ring could also influence the compound's boiling point, melting point, and overall stability. Although specific data for 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is not provided, related compounds have shown stability under acidic conditions and reactivity under nucleophilic conditions .

Scientific Research Applications

Chemical Transformations and Synthetic Utility

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid serves as an intermediate in various chemical transformations. For example, the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, including aziridine-2-carboxylic acid and pipecolic acid, in the presence of NaBH4 in tert-butanol/methanol leads to products that underline the synthetic utility of tert-butoxycarbonyl and methoxymethyl groups in facilitating reductions and forming bicyclic urethanes and oxazolidines. Such reactions exemplify the compound's role in synthesizing heterocyclic compounds and its potential in generating diverse chemical structures (Nurdinov et al., 1993).

Building Blocks in Organic Synthesis

tert-Butyl phenylazocarboxylates, related to 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid, are highlighted for their versatility as building blocks in synthetic organic chemistry. They are conducive to nucleophilic substitutions and radical reactions, allowing for modifications of the benzene ring under mild conditions and leading to the synthesis of azocarboxamides and various derivatives through radical reactions. This demonstrates the compound's applicability in creating complex organic molecules and its flexibility in organic synthesis (Jasch et al., 2012).

Polymer Science and Materials Chemistry

In the field of polymer science, macroinitiators containing azo and peroxy groups synthesized from poly(ethylene glycol) (PEG) and transformed with tert-butylperoxycarbonyl end groups exhibit the potential of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid derivatives in initiating the synthesis of block copolymers. These polymers have applications in creating materials with tailored properties for various industrial and biomedical applications (Hazer et al., 1989).

Advanced Organic Materials

The synthesis and properties of quinodimethane derivatives with 3-(methoxycarbonyl)azulen-1-yl groups underscore the importance of methoxycarbonyl and tert-butoxycarbonyl functionalities in the development of advanced organic materials. These derivatives demonstrate unique spectroscopic and electrochemical properties, suggesting the compound's utility in designing materials with potential electronic and photonic applications (Takekuma et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(7-9-15,10-19-4)11(16)17/h5-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORGFTWNYRQUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)